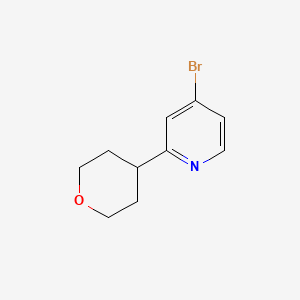
4-Bromo-2-(oxan-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(oxan-4-yl)pyridine is an organic compound with the molecular formula C10H12BrNO It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and an oxan-4-yl group at the 2-position
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Mode of Action
Similar compounds have been known to participate in suzuki–miyaura coupling reactions, which involve the formation of a new carbon-carbon bond .
Biochemical Pathways
Similar compounds have been involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(oxan-4-yl)pyridine typically involves the bromination of 2-(oxan-4-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(oxan-4-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The oxan-4-yl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-azido-2-(oxan-4-yl)pyridine or 4-thio-2-(oxan-4-yl)pyridine.
Coupling Products: Biaryl compounds formed from the coupling with boronic acids.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the oxan-4-yl group.
Scientific Research Applications
4-Bromo-2-(oxan-4-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(oxan-2-yl)pyridine
- 2-Bromopyridine
- 4-Bromopyridine
Comparison
4-Bromo-2-(oxan-4-yl)pyridine is unique due to the presence of both a bromine atom and an oxan-4-yl group on the pyridine ring. This dual substitution imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, 2-Bromopyridine lacks the oxan-4-yl group, making it less versatile in certain synthetic applications. Similarly, 4-Bromo-3-(oxan-2-yl)pyridine has a different substitution pattern, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
4-bromo-2-(oxan-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNOLLRJEWMQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(2-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2518324.png)
![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)
![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)
![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)
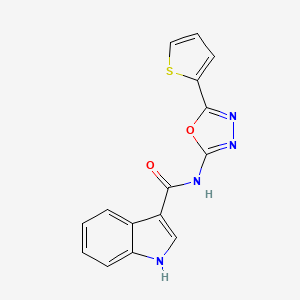
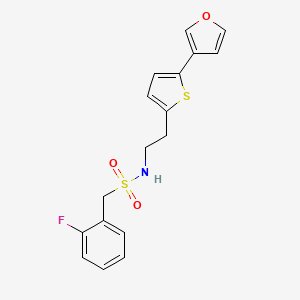
![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)
![N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2518336.png)
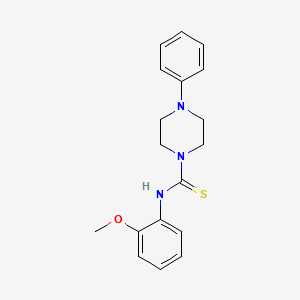
![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)
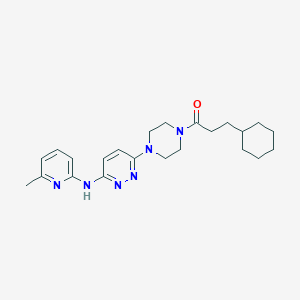
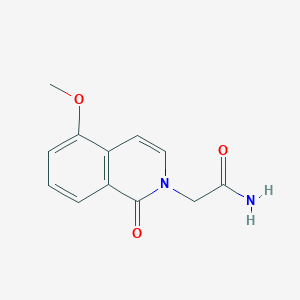
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2518344.png)
